Methyl Positional Isomerism on the Phenyl Ring: 3-Methyl vs. 2-Methyl Substitution Pattern
The target compound bears a 3-methyl substituent on the 4-bromophenyl ring (meta to the point of attachment to the thiolane), whereas its closest regioisomeric analog, 3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol (CAS 2059993-36-9), carries the methyl group at the 2-position (ortho to the attachment point) . In the 2-methyl isomer, the methyl group is positioned adjacent to the thiolane ring, introducing steric congestion around the C–C bond connecting the aryl and thiolane moieties that restricts rotational freedom. In contrast, the 3-methyl substitution in the target compound places the methyl group distal to the attachment site, resulting in a different rotational energy profile about the aryl-thiolane bond and altered accessibility to the bromine atom for nucleophilic displacement or metal-catalyzed coupling . The two regioisomers have identical molecular formulas (C₁₂H₁₅BrOS) and molecular weights (287.22 g/mol), requiring explicit chromatographic or spectroscopic differentiation during procurement and analytical characterization .
| Evidence Dimension | Aryl methyl substitution position and its impact on steric environment around aryl-thiolane bond |
|---|---|
| Target Compound Data | 3-methyl substitution on 4-bromophenyl ring; SMILES: Cc1cc(C2(O)CSCC2C)ccc1Br; InChIKey: MGVSDGLKMVANQF-UHFFFAOYSA-N |
| Comparator Or Baseline | 3-(4-Bromo-2-methylphenyl)-4-methylthiolan-3-ol (CAS 2059993-36-9); 2-methyl substitution on 4-bromophenyl ring; SMILES: Cc1cc(Br)ccc1C1(O)CSCC1C; InChIKey: CFMPRXFIJZOKCZ-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric: distinct InChIKey values; methyl group meta vs. ortho to thiolane attachment; predicted differences in rotational barrier, steric shielding of bromine, and dipole moment orientation |
| Conditions | Structural comparison based on canonical SMILES and InChIKey analysis from authoritative chemical registries |
Why This Matters
Selection of the correct regioisomer is critical for SAR reproducibility; the different steric environment around the bromine directly affects reactivity rates in palladium-catalyzed cross-coupling reactions, which are commonly employed to further elaborate this building block.
